3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of functional groups This compound includes a chlorothiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, undergoes acylation to form 5-chlorothiophene-2-carbonyl chloride.
Azetidine Ring Formation: The carbonyl chloride reacts with azetidine-3-amine under basic conditions to form the azetidin-3-yl intermediate.
Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the azetidin-3-yl intermediate with oxazolidine-2,4-dione under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the azetidine ring is particularly interesting for its potential bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The azetidine ring may interact with active sites, while the oxazolidine-2,4-dione moiety can form hydrogen bonds or ionic interactions, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(5-Bromothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 3-(1-(5-Fluorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S/c12-8-2-1-7(19-8)10(16)13-3-6(4-13)14-9(15)5-18-11(14)17/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKHWINWHUSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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